molecular formula C16H14N4OS2 B1252728 4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide

4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide

Cat. No. B1252728
M. Wt: 342.4 g/mol
InChI Key: VFCPXLMCJBBWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide is a benzothiadiazole.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Insights : A related compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, was synthesized through reactions involving sulfur and nitrogen bond formation and a five-membered ring creation. X-ray crystallography provided structural insights into this compound (Adhami et al., 2012).

Pharmacological and Biological Activities

  • Anticancer Properties : Some derivatives of the compound showed promising pro-apoptotic activity on melanoma cell lines, indicating potential as anticancer agents. Specific compounds demonstrated inhibitory effects on various human carbonic anhydrase isoforms, with significant IC50 values (Yılmaz et al., 2015).
  • Antimicrobial and Antifungal Actions : Variants of the compound exhibited sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This positions them as candidates for further antimicrobial studies (Sych et al., 2019).
  • Photodynamic Therapy Applications : Certain derivatives, like zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, showed high singlet oxygen quantum yield, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Chemical and Spectral Analysis

  • Chemical Synthesis and Characterization : The synthesis of thiopyrimidine-glucuronide compounds from related structures has been explored, providing insights into the chemical synthesis processes and characterization techniques like IR, NMR, and mass spectrometry (Wanare, 2022).
  • Crystal Structure and Hirshfeld Surfaces : Studies on derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, provided data on crystal structures and intermolecular interactions, employing Hirshfeld surfaces computational method (Karanth et al., 2019).

Synthesis of Novel Derivatives

  • Novel Schiff Bases Synthesis : Novel Schiff bases synthesized from related compounds were characterized and monitored for cytotoxic activity against human breast cancer cell lines, indicating potential applications in chemotherapeutics (Govindaraj et al., 2021).

Electrophysiological and Antitubercular Potential

  • Cardiac Electrophysiological Activity : N-substituted-4-(1H-imidazol-1-yl)benzamides, structurally related, showed potential as selective class III agents in cardiac electrophysiology, indicating possible applications in heart-related conditions (Morgan et al., 1990).
  • Anti-Tubercular Activity : Some compounds with a similar structure showed promising results in anti-tubercular activity tests, opening avenues for tuberculosis treatment research (Dighe et al., 2012).

properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

4-methyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H14N4OS2/c1-9-3-6-11(7-4-9)15(21)18-16(22)17-13-10(2)5-8-12-14(13)20-23-19-12/h3-8H,1-2H3,(H2,17,18,21,22)

InChI Key

VFCPXLMCJBBWBV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.